2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine
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Overview
Description
Mechanism of Action
Mode of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways, but the specific pathways influenced by this compound and their downstream effects need further investigation .
Result of Action
As a thiazole derivative, it may share some of the biological activities associated with this class of compounds, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine typically involves the cyclization of appropriate precursors under controlled conditions. The exact synthetic route may vary, but it generally includes the following steps:
Formation of the Thiazole Ring: This step involves the reaction of a suitable amine with a thioamide to form the thiazole ring.
Cyclization to Form the Azepine Ring: The thiazole intermediate undergoes cyclization to form the azepine ring structure.
Introduction of the Carbethoxy Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carbethoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine has a wide range of scientific research applications, including:
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Talipexole: An alpha 2-adrenoceptor and dopamine D2-receptor agonist used as an antiparkinson reagent.
5,6,7,8-Tetrahydro-1-naphthylamine: A compound with similar structural features but different pharmacological properties.
2-Amino-6-methyl-5,6,7,8-tetrahydropterin-4(3H)-one: Another compound with a similar core structure but different functional groups.
Uniqueness
2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine is unique due to its specific combination of functional groups and its ability to interact with multiple neurotransmitter systems. This makes it a valuable tool in the study of neurological disorders and the development of new therapeutic agents.
Properties
IUPAC Name |
ethyl 2-amino-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c1-2-15-10(14)13-5-3-7-8(4-6-13)16-9(11)12-7/h2-6H2,1H3,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEWMTQRCZUXNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(CC1)SC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652439 |
Source
|
Record name | Ethyl 2-amino-4,5,7,8-tetrahydro-6H-[1,3]thiazolo[4,5-d]azepine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887352-57-0 |
Source
|
Record name | Ethyl 2-amino-4,5,7,8-tetrahydro-6H-[1,3]thiazolo[4,5-d]azepine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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